OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate
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Overview
Description
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate: is a coordination compound featuring cobalt as the central metal ion. This compound is notable for its complex structure and the presence of multiple ligands, making it a subject of interest in coordination chemistry and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate typically involves the coordination of cobalt(III) with (1S,2S)-1,2-diphenyl-1,2-ethanediamine ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often facilitated by the use of solvents such as dichloromethane or acetonitrile. The tetrakis(2,3,4,5,6-pentafluorophenyl)borate anion is introduced to stabilize the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate undergoes various chemical reactions, including:
Oxidation and Reduction: The cobalt center can participate in redox reactions, altering its oxidation state.
Substitution: Ligands can be substituted with other donor molecules under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions may require the use of strong acids or bases to facilitate ligand exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(IV) complexes, while reduction could produce cobalt(II) species.
Scientific Research Applications
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a probe for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials, such as conductive polymers and coordination polymers.
Mechanism of Action
The mechanism by which OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate exerts its effects involves coordination with target molecules through its cobalt center. The compound can interact with various substrates, facilitating electron transfer and catalyzing chemical reactions. The molecular targets and pathways involved include DNA binding in biological systems and electron transfer in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
Tris(ethylenediamine)cobalt(III) chloride: Another cobalt coordination compound with ethylenediamine ligands.
Rhodium, tris(2,4-pentanedionato-O,O’)-, (OC-6-11): A rhodium-based coordination compound with similar structural features.
Uniqueness
OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate is unique due to its specific ligand arrangement and the presence of the pentafluorophenylborate anion, which imparts distinct chemical properties and reactivity compared to other cobalt coordination compounds .
Properties
Molecular Formula |
C66H48BCl2CoF20N6 |
---|---|
Molecular Weight |
1445.7 g/mol |
IUPAC Name |
cobalt(3+);(1S,2S)-1,2-diphenylethane-1,2-diamine;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide;dichloride |
InChI |
InChI=1S/C24BF20.3C14H16N2.2ClH.Co/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;3*15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h;3*1-10,13-14H,15-16H2;2*1H;/q-1;;;;;;+3/p-2/t;3*13-,14-;;;/m.000.../s1 |
InChI Key |
WLGONLUPJXTXKT-JQDMZEHKSA-L |
Isomeric SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
Canonical SMILES |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.[Cl-].[Cl-].[Co+3] |
Origin of Product |
United States |
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